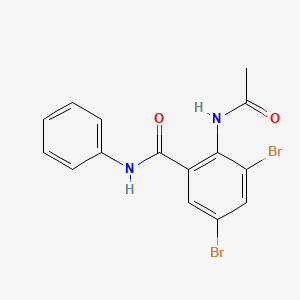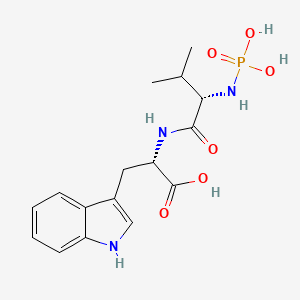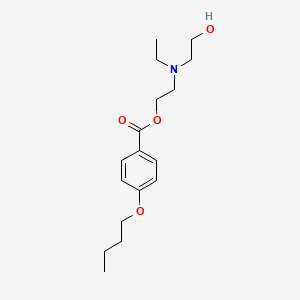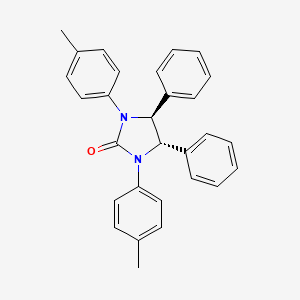
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one is a chiral compound belonging to the class of imidazolidinones. This compound is characterized by its two phenyl groups and two 4-methylphenyl groups attached to the imidazolidinone ring. The stereochemistry of the compound is defined by the (4S,5S) configuration, which plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with aniline to form the corresponding Schiff base, which is then cyclized with benzil in the presence of a suitable catalyst to yield the desired imidazolidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: The enantiomer of the compound with different stereochemistry.
1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: A similar compound without specific stereochemistry.
1,3-bis(phenyl)-4,5-diphenylimidazolidin-2-one: Lacks the 4-methyl groups on the phenyl rings.
Uniqueness
The (4S,5S) configuration of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one imparts unique chiral properties, making it valuable in asymmetric synthesis and catalysis. Its specific arrangement of phenyl and 4-methylphenyl groups also contributes to its distinct chemical behavior and applications.
Propiedades
Número CAS |
76043-19-1 |
|---|---|
Fórmula molecular |
C29H26N2O |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C29H26N2O/c1-21-13-17-25(18-14-21)30-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)31(29(30)32)26-19-15-22(2)16-20-26/h3-20,27-28H,1-2H3/t27-,28-/m0/s1 |
Clave InChI |
TUDJOYCONLINDA-NSOVKSMOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2[C@H]([C@@H](N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(C(N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
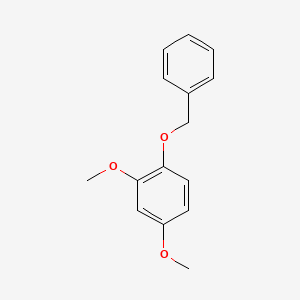
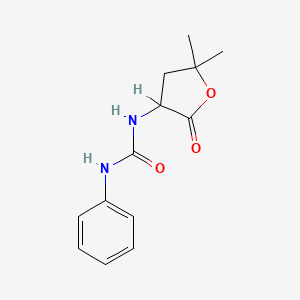

![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
